4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 19927-54-9
VCID: VC0008791
InChI: InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)
SMILES: CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

CAS No.: 19927-54-9

VCID: VC0008791

Molecular Formula: C11H10ClN3

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine - 19927-54-9

Description

4-Chloro-6-methoxypyrimidin-2-amine, also known as C5H6ClN3O, is a compound that is essentially planar, with a maximum deviation of 0.0256 (11) Å for all non-hydrogen atoms . In crystal form, adjacent molecules are linked by N—H⋯N hydrogen bonds, creating an inversion dimer with an R 2 2(8) ring motif. These dimers are further linked via N—H⋯O hydrogen bonds into an undulating sheet structure parallel to the bc plane . Research has been conducted on pyrimidine and aminopyrimidine derivatives to study their biological activity .

Pyrimidin-2-amine, closely related to 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine, has the molecular formula C4H5N3 and a molecular weight of 95.10 g/mol . It should be stored in a dark place, sealed in a dry environment, and kept at room temperature . Pyrimidin-2-amine has a role as a pyrimidine and an aminopyrimidine . Its IUPAC name is pyrimidin-2-amine, and its SMILES notation is NC1=NC=CC=N1 . Another similar compound is (9R)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-[4-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine .

CAS No. 19927-54-9
Product Name 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
IUPAC Name 4-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Standard InChI InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)
Standard InChIKey BJTVDYOSYBZBBT-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl
PubChem Compound 14810438
Last Modified Jul 17 2023

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